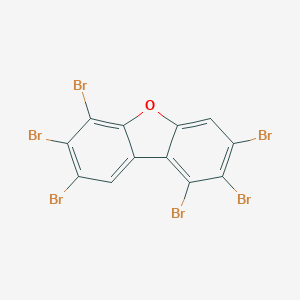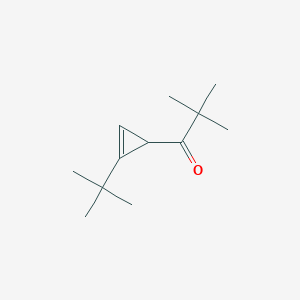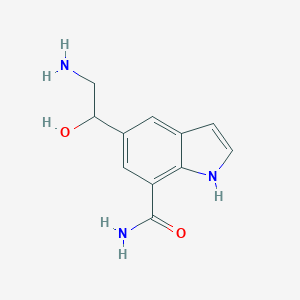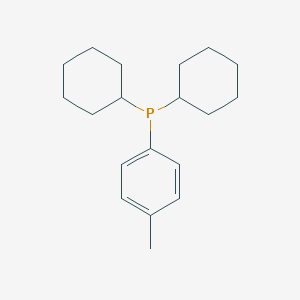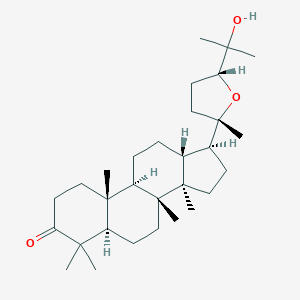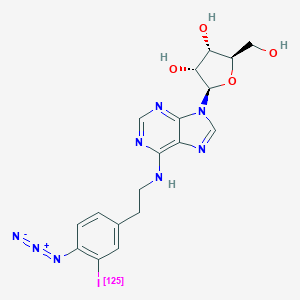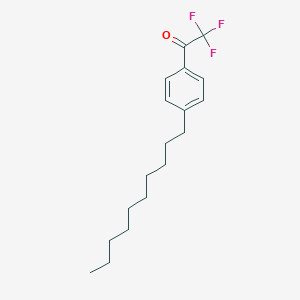
3-(3-Butenyloxy)-2-cyclohexene-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Butenyloxy)-2-cyclohexene-1-one, also known as BCO, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BCO is a cyclohexenone derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The mechanism of action of 3-(3-Butenyloxy)-2-cyclohexene-1-one is not fully understood, but it has been suggested that 3-(3-Butenyloxy)-2-cyclohexene-1-one exerts its effects by modulating the activity of various signaling pathways. 3-(3-Butenyloxy)-2-cyclohexene-1-one has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of inflammatory cytokines. 3-(3-Butenyloxy)-2-cyclohexene-1-one has also been shown to activate the p38 MAPK signaling pathway, which is involved in the regulation of apoptosis and cell survival. Moreover, 3-(3-Butenyloxy)-2-cyclohexene-1-one has been shown to inhibit the replication of viruses by interfering with the viral entry, replication, and maturation processes.
生化学的および生理学的効果
3-(3-Butenyloxy)-2-cyclohexene-1-one has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral effects. 3-(3-Butenyloxy)-2-cyclohexene-1-one has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in macrophages and monocytes. 3-(3-Butenyloxy)-2-cyclohexene-1-one has also been shown to induce apoptosis in cancer cells, including breast cancer, lung cancer, and leukemia cells. Moreover, 3-(3-Butenyloxy)-2-cyclohexene-1-one has been shown to inhibit the replication of several viruses, including influenza virus, herpes simplex virus, and HIV-1.
実験室実験の利点と制限
The advantages of using 3-(3-Butenyloxy)-2-cyclohexene-1-one in lab experiments include its potential therapeutic applications, its availability, and its stability. 3-(3-Butenyloxy)-2-cyclohexene-1-one is a relatively stable compound that can be synthesized using various methods. Moreover, 3-(3-Butenyloxy)-2-cyclohexene-1-one has been shown to have anti-inflammatory, anti-cancer, and anti-viral effects, making it a promising compound for further research. However, the limitations of using 3-(3-Butenyloxy)-2-cyclohexene-1-one in lab experiments include its potential toxicity and its limited solubility. 3-(3-Butenyloxy)-2-cyclohexene-1-one has been shown to have cytotoxic effects in some cell types, and its solubility in water is limited, which may affect its bioavailability.
将来の方向性
For the research on 3-(3-Butenyloxy)-2-cyclohexene-1-one include the investigation of its potential therapeutic applications in various diseases, the optimization of its synthesis method, and the elucidation of its mechanism of action. Moreover, the development of 3-(3-Butenyloxy)-2-cyclohexene-1-one derivatives with improved solubility and bioavailability may enhance its therapeutic potential. Furthermore, the investigation of the pharmacokinetics and pharmacodynamics of 3-(3-Butenyloxy)-2-cyclohexene-1-one in vivo may provide valuable information for its clinical development. Overall, the research on 3-(3-Butenyloxy)-2-cyclohexene-1-one has the potential to lead to the development of novel therapeutic agents for various diseases.
合成法
3-(3-Butenyloxy)-2-cyclohexene-1-one has been synthesized using various methods, including the reaction of cyclohexenone with crotonaldehyde, the reaction of cyclohexanone with crotonaldehyde, and the reaction of cyclohexenone with acetic anhydride and crotonaldehyde. The yield and purity of 3-(3-Butenyloxy)-2-cyclohexene-1-one depend on the reaction conditions, such as the reaction time, temperature, and solvent used. The synthesis method of 3-(3-Butenyloxy)-2-cyclohexene-1-one has been optimized to obtain a high yield and purity, which is essential for its scientific research application.
科学的研究の応用
3-(3-Butenyloxy)-2-cyclohexene-1-one has been studied extensively for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-viral effects. 3-(3-Butenyloxy)-2-cyclohexene-1-one has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in macrophages and monocytes. 3-(3-Butenyloxy)-2-cyclohexene-1-one has also been shown to induce apoptosis in cancer cells, including breast cancer, lung cancer, and leukemia cells. Moreover, 3-(3-Butenyloxy)-2-cyclohexene-1-one has been shown to inhibit the replication of several viruses, including influenza virus, herpes simplex virus, and HIV-1. These findings suggest that 3-(3-Butenyloxy)-2-cyclohexene-1-one has potential therapeutic applications in the treatment of various diseases.
特性
CAS番号 |
109183-36-0 |
|---|---|
製品名 |
3-(3-Butenyloxy)-2-cyclohexene-1-one |
分子式 |
C10H14O2 |
分子量 |
166.22 g/mol |
IUPAC名 |
3-but-3-enoxycyclohex-2-en-1-one |
InChI |
InChI=1S/C10H14O2/c1-2-3-7-12-10-6-4-5-9(11)8-10/h2,8H,1,3-7H2 |
InChIキー |
ZUFFEYOPMOBCPB-UHFFFAOYSA-N |
SMILES |
C=CCCOC1=CC(=O)CCC1 |
正規SMILES |
C=CCCOC1=CC(=O)CCC1 |
同義語 |
2-Cyclohexen-1-one,3-(3-butenyloxy)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[[2-[[5-(Diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid;hydrochloride](/img/structure/B8755.png)

![Diphenyl-(4-phenylsulfanylphenyl)sulfanium;[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;trihexafluorophosphate](/img/structure/B8761.png)
